molecular formula C3H6ClNS B057697 Dimethylthiocarbamoyl chloride CAS No. 16420-13-6

Dimethylthiocarbamoyl chloride

Cat. No.: B057697
CAS No.: 16420-13-6
M. Wt: 123.61 g/mol
InChI Key: PHWISQNXPLXQRU-UHFFFAOYSA-N
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Scientific Research Applications

Dimethylthiocarbamoyl chloride has a wide range of applications in scientific research:

Safety and Hazards

Dimethylthiocarbamoyl chloride is considered hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers There are several papers that discuss the properties and applications of this compound. For instance, a paper titled “Dimethylthiocarbamate (DMTC): An Alcohol Protecting Group” discusses the preparation of Dimethylthiocarbamates (DMTCs) from the corresponding alcohols using commercial this compound . Another paper titled “Investigation on the Formation and Hydrolysis of N-Dimethylcarbamoyl” discusses the use of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylthiocarbamoyl chloride is typically synthesized by the chlorination of tetramethylthiuram disulfide. The reaction involves the following steps:

Industrial Production Methods: In an industrial setting, the production process is scaled up, maintaining similar reaction conditions. The chlorination is carefully controlled to ensure high yield and purity of the product. The crude product is then purified through distillation under reduced pressure to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Dimethylthiocarbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Dimethylthiocarbamates: Formed by reaction with amines.

    Thiocarbamoyl Derivatives: Formed by addition to alkenes.

    Dimethylamine and Carbon Disulfide: Formed by decomposition.

Comparison with Similar Compounds

    Dimethylcarbamoyl Chloride: Similar in structure but contains an oxygen atom instead of sulfur.

    Tetramethylthiuram Disulfide: Precursor in the synthesis of dimethylthiocarbamoyl chloride.

    Dimethyldithiocarbamate: A related compound used in similar applications.

Uniqueness: this compound is unique due to its sulfur content, which imparts distinct reactivity compared to its oxygen analogs. This makes it particularly valuable in the synthesis of sulfur-containing compounds and in applications where sulfur’s chemical properties are advantageous .

Properties

IUPAC Name

N,N-dimethylcarbamothioyl chloride
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InChI

InChI=1S/C3H6ClNS/c1-5(2)3(4)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWISQNXPLXQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4066048
Record name Dimethylthiocarbamoyl chloride
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Molecular Weight

123.61 g/mol
Source PubChem
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Physical Description

Pale yellow solid; [Alfa Aesar MSDS]
Record name Dimethylthiocarbamoyl chloride
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CAS No.

16420-13-6
Record name Dimethylthiocarbamoyl chloride
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Record name Dimethylthiocarbamoyl chloride
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Record name Carbamothioic chloride, N,N-dimethyl-
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Record name Dimethylthiocarbamoyl chloride
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Record name Dimethylthiocarbamoyl chloride
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Record name DIMETHYLTHIOCARBAMOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Dimethylthiocarbamoyl chloride's interactions vary greatly depending on the target and reaction conditions.

    ANone:

      ANone:

        ANone: this compound itself is not typically used as a catalyst. Instead, it acts as a reagent in various organic transformations:

          ANone: Yes, computational studies have been performed.

          • Molecular Structure: Gas phase electron diffraction data combined with ab initio calculations provided insight into the molecular structure of this compound. [] These studies revealed a near-planar structure with a slight deviation from C2 symmetry. []
          • Thiocarbamate Analogs: Studies on the synthesis and biological activity of structurally related thiocarbamate analogs, particularly in the context of anti-inflammatory corticosteroids, highlight the influence of substituents on the aromatic ring and at the 17-position of the steroid scaffold on potency and selectivity. []

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